

Environmental fate and persistence of Dinoterb in soil

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An In-depth Technical Guide to the Environmental Fate and Persistence of **Dinoterb** in Soil

Introduction

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenolic chemical formerly used as a preemergence contact herbicide to control broadleaf weeds in various crops like cereals, legumes, and maize.[1][2] Its mode of action involves uncoupling oxidative phosphorylation in mitochondria and disrupting photosynthesis in chloroplasts, which interferes with energy production in target plants.[2][3] Due to significant environmental and health concerns, the use of **Dinoterb** has been discontinued; it is banned in the European Union and its use was suspended in the United States in 1986.[3][4] Understanding the environmental fate and persistence of such legacy pesticides is crucial for managing contaminated sites and assessing long-term ecological risks.

This technical guide provides a comprehensive overview of the behavior of **Dinoterb** in the soil environment, synthesizing available data on its persistence, degradation pathways, and mobility. It is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, and susceptibility to various degradation processes. Key properties for **Dinoterb** are summarized in Table 1.



Property	Value	Reference	
Chemical Formula	C10H12N2O5	[4]	
Molar Mass	240.21 g/mol	[1]	
Appearance	Pale yellow solid	[1][3]	
Melting Point	125.5–126.5 °C	[4]	
Water Solubility	0.45 mg/L (at 20 °C)	[4]	
рКа	4.8, 5.0	[1]	
Log K_ow (Octanol-Water Partition Coefficient)	3.64 (estimated)		
K_oc (Soil Organic Carbon- Water Partitioning Coefficient)	98 - 124	[1][3]	

Persistence and Degradation in Soil

Dinoterb is not considered to be highly persistent in soil environments.[2] Its degradation is primarily driven by microbial activity, with abiotic processes playing a lesser role.

Degradation Pathways

Biodegradation: The primary mechanism for the dissipation of **Dinoterb** in soil is microbial degradation.[1] Studies have reported a biodegradation half-life (DT50) of 46 days in unsaturated soil, indicating that this is a significant environmental fate process.[1] However, **Dinoterb** can also exert toxic effects on the soil microflora, potentially impacting dehydrogenase activity, short-term respiration, and nitrogen mineralization, which could in turn influence its own degradation rate under certain conditions.[5][6] While the specific metabolic pathway in soil is not extensively detailed in the available literature, the common route for dinitrophenolic compounds involves the reduction of the nitro groups to amino groups.[7]





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Plausible biodegradation pathway of **Dinoterb** in soil via nitro reduction.

Abiotic Degradation:

- Hydrolysis: **Dinoterb** is stable in neutral, acidic, and alkaline media and lacks functional groups susceptible to hydrolysis under typical environmental conditions.[1] Therefore, hydrolysis is not considered an important degradation pathway.[1]
- Photodegradation: As a dinitrophenol, **Dinoterb** contains chromophores that absorb light, suggesting a potential for photodegradation on the soil surface.[1] The related compound, dinoseb, has been shown to undergo photolytic degradation on soil surfaces.[8]

Soil Persistence Data

The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Parameter	Value	Conditions	Reference
Biodegradation Half- Life (DT50)	46 days	Unsaturated soil	[1]

Despite its moderate half-life, trace residues of **Dinoterb** (<0.01 μ g/kg) have been detected in soil one year after application, suggesting that a small fraction may persist or become bound to soil components.[1]

Mobility and Transport in Soil

The potential for a pesticide to move within the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. **Dinoterb** exhibits properties that indicate high mobility.

Adsorption and Sorption

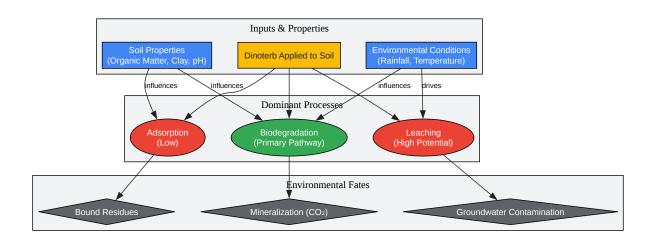
Dinoterb's tendency to adsorb to soil particles is low. The soil organic carbon-water partitioning coefficient (Koc) is reported to be between 98 and 124, which classifies it as having high to



very high mobility.[1][3] This low sorption indicates that **Dinoterb** is weakly bound to soil particles and is therefore susceptible to transport processes like leaching.[3]

Several factors influence this behavior:

- Soil Organic Matter and Clay: Like most pesticides, adsorption is influenced by organic matter and clay content.[9] However, **Dinoterb**'s inherent properties result in weak binding even in their presence.
- pH: With pKa values around 4.8-5.0, **Dinoterb** will exist predominantly in its anionic (negatively charged) form in most agricultural soils (pH 5-9).[1] Anions are generally repelled by the net negative charge of clay and organic matter, which further limits adsorption.[1]



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Key factors and processes influencing the environmental fate of **Dinoterb** in soil.

Leaching



The combination of low water solubility, weak adsorption to soil particles (low Koc), and moderate persistence makes **Dinoterb** a candidate for leaching into groundwater.[3] Its high mobility suggests that in permeable, low-organic matter soils, particularly under conditions of high rainfall, there is a significant risk of vertical transport through the soil profile.

Experimental Protocols for Soil Analysis

Accurate quantification of **Dinoterb** in soil requires robust extraction and analytical methods. The following protocol is adapted from methodologies developed for dinitrophenolic herbicides. [10]

Sample Extraction and Cleanup

- Extraction: A 50 g soil sample is shaken with 75 mL of 96% ethanol. The mixture is centrifuged, the supernatant is collected, and the soil is washed with an additional 250 mL of 96% ethanol.
- Solvent Removal: The combined ethanolic extracts are evaporated to dryness in a rotary evaporator at a temperature below 35 °C.
- Liquid-Liquid Partitioning (Alkaline): The residue is dissolved and shaken in a mixture of 70 mL of 0.1 N NaOH and 100 mL of hexane. The aqueous (NaOH) layer is collected, and the hexane layer is extracted three more times with 25 mL of 0.1 N NaOH.
- Acidification & Re-extraction: The combined NaOH layers are acidified with 10 mL of 4 N H₂SO₄. The acidified aqueous phase is then extracted three times with 70 mL of hexane. The combined hexane extracts contain the purified **Dinoterb**.

Analytical Determination

Gas Chromatography (GC): For GC analysis, the hexane extract is typically methylated
using diazomethane to convert **Dinoterb** into its more volatile methyl ether derivative. It is
critical to neutralize the excess diazomethane with a small amount of acetic acid before
injection into the gas chromatograph to ensure a stable detector response.[10] Analysis is
often performed with an electron capture detector (ECD).

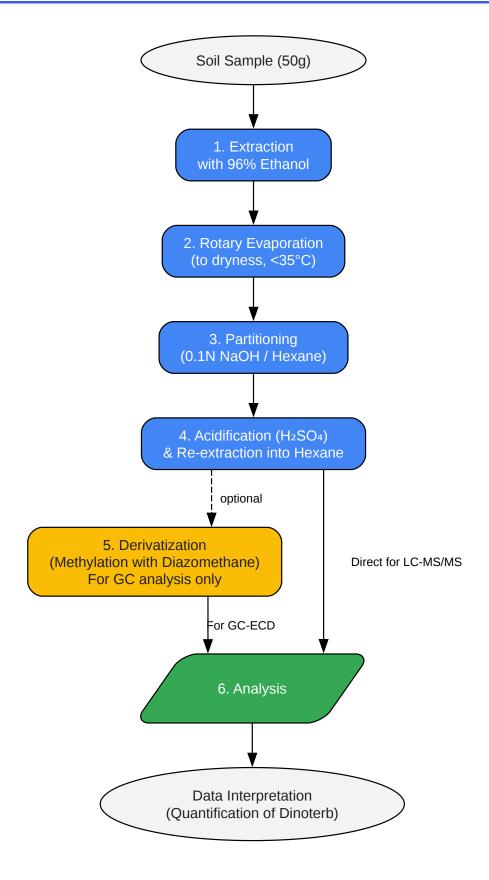






Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern methods utilize LC-MS/MS for the direct determination of **Dinoterb** without derivatization. This approach offers high sensitivity and selectivity, with limits of quantitation reported as low as 0.001 μg/g in various matrices.[1][11]





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Workflow for the extraction and analysis of **Dinoterb** from soil samples.



Conclusion

Dinoterb is a mobile and moderately persistent herbicide in the soil environment. Its fate is governed by a combination of its intrinsic physicochemical properties and prevailing soil conditions. The key conclusions are:

- Persistence: **Dinoterb** is not highly persistent, with biodegradation being the primary degradation pathway, exhibiting a half-life of approximately 46 days in unsaturated soil.[1]
- Mobility: Due to a low soil organic carbon-water partitioning coefficient (Koc) and its anionic state in most soils, **Dinoterb** has a low affinity for adsorption and is considered highly mobile.[1][3]
- Environmental Risk: The combination of high mobility and moderate persistence creates a significant potential for **Dinoterb** to leach through the soil profile and contaminate groundwater resources.[3]

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